molecular formula C10H16O2 B13606456 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid CAS No. 76198-24-8

6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B13606456
CAS No.: 76198-24-8
M. Wt: 168.23 g/mol
InChI Key: FTWVTMKZNPJWOT-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[311]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H16O3 It features a unique bicyclo[311]heptane structure, which is a common motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the oxidation of β-pinene. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The process yields 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
  • Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate

Comparison: Compared to its similar compounds, 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid is unique due to its specific structural features and reactivity. Its bicyclic structure imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWVTMKZNPJWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282954
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76198-24-8
Record name NSC28949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
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